molecular formula C12H11N5O2 B2715733 5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415453-01-7

5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B2715733
CAS RN: 2415453-01-7
M. Wt: 257.253
InChI Key: PYANLURUAOHBMV-UHFFFAOYSA-N
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Description

Pyrazolo-pyrimidines and pyrazolo-pyridines are classes of compounds that have been identified as strategic for optical applications due to their simpler and greener synthetic methodology . They have tunable photophysical properties, and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .


Synthesis Analysis

The synthesis of related compounds, pyrazolo-pyrimidines, involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Mechanism of Action

While specific information on the mechanism of action of “5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is not available, related compounds such as pyrazolo-pyrimidines have been studied as novel CDK2 inhibitors, which are an appealing target for cancer treatment .

Future Directions

The future directions in the research of these types of compounds could involve further exploration of their optical applications, as well as their potential use in cancer treatment as CDK2 inhibitors .

properties

IUPAC Name

5-pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c18-11-7-5-16(6-8(7)12(19)15-11)10-9-1-2-14-17(9)4-3-13-10/h1-4,7-8H,5-6H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYANLURUAOHBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CN4C3=CC=N4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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